

Application Notes and Protocols for Boc-Asp(OBzl)-Pro-Arg-AMC Substrate

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Compound of Interest

Compound Name: Boc-Asp(OBzl)-Pro-Arg-AMC

Cat. No.: B15139843

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Boc-Asp(OBzl)-Pro-Arg-AMC is a fluorogenic substrate primarily utilized for the sensitive detection of protease activity, particularly that of thrombin and trypsin.[1][2] The substrate consists of a peptide sequence, Boc-Asp(OBzl)-Pro-Arg, covalently linked to a fluorescent reporter molecule, 7-amino-4-methylcoumarin (AMC). In its intact form, the substrate is weakly fluorescent. However, upon enzymatic cleavage at the arginine residue, the highly fluorescent AMC molecule is released.[3][4][5] The increase in fluorescence intensity is directly proportional to the enzyme's activity and can be monitored in real-time to determine kinetic parameters. The excitation and emission wavelengths for AMC are approximately 351-380 nm and 430-460 nm, respectively.[5]

Applications

- **Enzyme Kinetics:** Determination of kinetic constants such as K_m and k_{cat} for thrombin and trypsin. For thrombin, the Michaelis constant (K_m) has been reported to be 11 μM and the catalytic rate constant (k_{cat}) is 160 s^{-1} . [2]
- **Inhibitor Screening:** High-throughput screening of potential inhibitors of thrombin and trypsin, crucial for drug discovery in areas such as anticoagulation therapy.
- **Protease Activity Profiling:** Assessing the activity of thrombin or trypsin in biological samples.

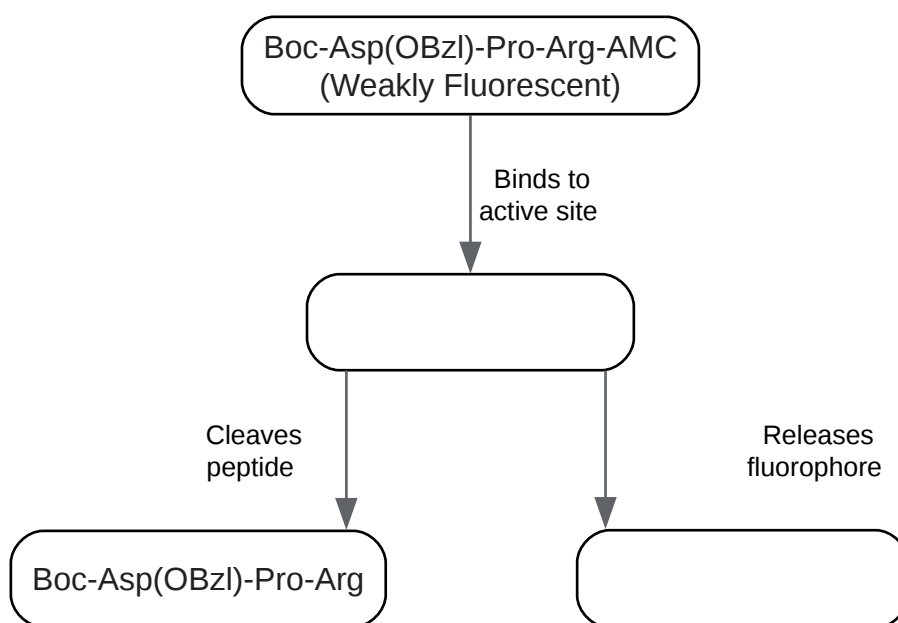
Quantitative Data Summary

Parameter	Value	Enzyme
K _m	11 μ M	Thrombin
k _{cat}	160 s ⁻¹	Thrombin
Excitation Wavelength	351 - 380 nm	AMC
Emission Wavelength	430 - 460 nm	AMC

Experimental Protocols

General Assay Principle

The enzymatic reaction involves the cleavage of the amide bond between arginine and AMC, leading to the release of the fluorescent AMC molecule. The rate of this reaction is monitored by measuring the increase in fluorescence over time.



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Caption: General principle of the fluorogenic assay.

Reagent Preparation

a. Substrate Stock Solution:

- Dissolve **Boc-Asp(OBzl)-Pro-Arg-AMC** in dimethyl sulfoxide (DMSO) to prepare a stock solution of 1-10 mM.
- Store the stock solution at -20°C, protected from light. Avoid repeated freeze-thaw cycles.

b. Assay Buffer:

- A common assay buffer is 50 mM Tris-HCl or HEPES, pH 7.4-8.0, containing 100-150 mM NaCl and 1-5 mM CaCl₂.
- For some applications, the addition of a non-ionic detergent like 0.01% (v/v) Tween-20 or Triton X-100 can prevent enzyme adsorption to surfaces.

c. Enzyme Solution:

- Prepare a stock solution of purified thrombin or trypsin in the assay buffer.
- The final concentration of the enzyme in the assay will depend on the specific activity and the desired reaction rate. A typical starting concentration can range from 1-10 nM.

d. AMC Standard Stock Solution:

- Prepare a 1 mM stock solution of 7-amino-4-methylcoumarin (AMC) in DMSO.
- Store at -20°C, protected from light.

AMC Standard Curve

To convert the relative fluorescence units (RFU) to the concentration of the product formed, a standard curve of free AMC is required.

Protocol:

- Prepare a series of dilutions of the AMC standard stock solution in the assay buffer, ranging from 0 to 50 µM.
- Add 100 µL of each dilution to the wells of a black, flat-bottom 96-well plate.

- Measure the fluorescence at an excitation wavelength of ~360 nm and an emission wavelength of ~450 nm.
- Plot the fluorescence intensity (RFU) against the AMC concentration (μM). The resulting linear relationship will be used to determine the concentration of AMC released in the enzymatic assay.

Enzyme Activity Assay Protocol

a. Working Concentration of Substrate: The optimal working concentration of the substrate should be determined empirically for each specific assay. A common starting point is a concentration equal to or slightly above the K_m value (e.g., 10-50 μM for thrombin). For inhibitor screening, a substrate concentration close to the K_m is often used. A range of 10-100 μM is generally effective for most applications.

Protocol:

- Plate Setup:
 - Add 50 μL of assay buffer to all wells of a black 96-well plate.
 - For inhibitor studies, add the inhibitor at various concentrations to the respective wells.
- Enzyme Addition:
 - Add 25 μL of the diluted enzyme solution to each well (except for the no-enzyme control wells).
- Initiate Reaction:
 - Add 25 μL of the **Boc-Asp(OBzl)-Pro-Arg-AMC** substrate solution at the desired final concentration to all wells. The final volume in each well will be 100 μL .
- Kinetic Measurement:
 - Immediately place the plate in a fluorescence microplate reader pre-set to the reaction temperature (e.g., 25°C or 37°C).

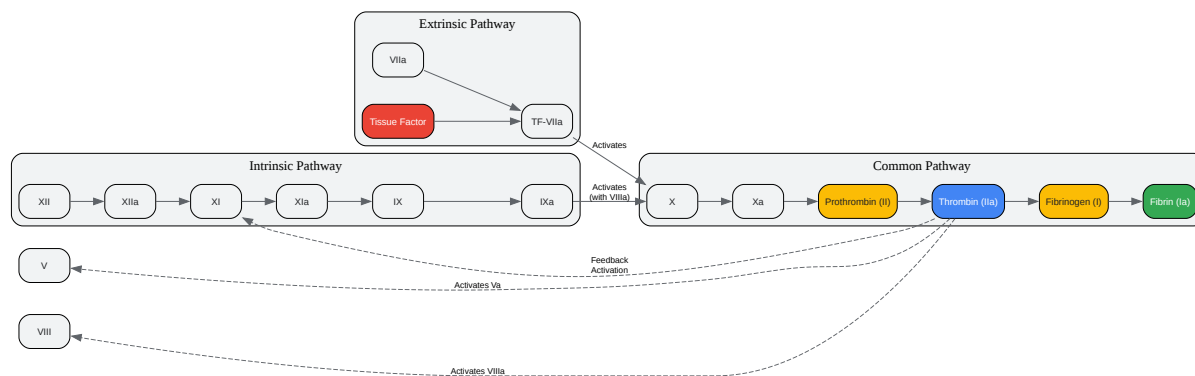
- Monitor the increase in fluorescence intensity (Excitation: ~360 nm, Emission: ~450 nm) every 1-2 minutes for 15-30 minutes.

Data Analysis

- Calculate the rate of reaction: Determine the initial velocity (V_0) of the reaction by calculating the slope of the linear portion of the fluorescence versus time plot (RFU/min).
- Convert RFU/min to $\mu\text{M}/\text{min}$: Use the slope of the AMC standard curve to convert the rate from RFU/min to $\mu\text{M}/\text{min}$.
- Enzyme Kinetics: Plot the initial velocity against various substrate concentrations and fit the data to the Michaelis-Menten equation to determine K_m and V_{max} .
- Inhibitor Studies: Calculate the percentage of inhibition for each inhibitor concentration and determine the IC_{50} value.

Signaling Pathway: The Coagulation Cascade

Thrombin is a central protease in the coagulation cascade, a complex signaling pathway that leads to the formation of a fibrin clot at the site of vascular injury. The cascade is traditionally divided into the extrinsic, intrinsic, and common pathways.[6]



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Caption: A simplified diagram of the blood coagulation cascade.

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